REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([F:14])=[CH:10][CH:9]=2)=[CH:4][N:3]=1.C([O-])(=O)C.[Na+].[Br:20]Br>C(O)(=O)C.ClCCl>[NH2:1][C:2]1[C:7]([Br:20])=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([F:14])=[CH:10][CH:9]=2)=[CH:4][N:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C=C1)C1=CC=C(C=C1)F
|
Name
|
|
Quantity
|
1.39 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.44 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
then cooled
|
Type
|
WASH
|
Details
|
The solution was washed with 25 ml saturated aqueous sodium hydrogen sulfate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
25 ml water then dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a brown oil
|
Type
|
CUSTOM
|
Details
|
purification on a silica gel ISCO column (120 g column, 2.5% MeOH—CH2Cl2)
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=C(C=C1Br)C1=CC=C(C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 105.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |